molecular formula C28H28N4O3 B11444693 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11444693
M. Wt: 468.5 g/mol
InChI Key: MCHWGFJABPVDOM-UHFFFAOYSA-N
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Description

The compound “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include:

    Starting Materials: 2,5-dimethylphenylamine, p-toluidine, and quinazoline derivatives.

    Reagents: Acylating agents, coupling reagents, and catalysts.

    Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and could be investigated for its biological properties.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Quinazoline derivatives have shown promise in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Common molecular targets for quinazoline derivatives include:

    Enzymes: Inhibition of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA/RNA to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylphenyl)piperazine derivatives: Known for their biological activities.

    Quinazoline-2,4-dione derivatives: Studied for their therapeutic potential.

Uniqueness

The uniqueness of “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” lies in its specific combination of functional groups, which may confer unique biological and chemical properties

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35)

InChI Key

MCHWGFJABPVDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O

Origin of Product

United States

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